

Tubeimoside I signaling pathways in apoptosis and autophagy.

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Compound of Interest

Compound Name: Tubeimoside I

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An In-depth Technical Guide to **Tubeimoside I** Signaling in Apoptosis and Autophagy

Introduction

Tubeimoside I (TBM-I), also known as TBMS1, is a triterpenoid saponin extracted from the tuber of *Bolbostemma paniculatum* (Maxim.) Franquet, a plant used in traditional Chinese medicine.[1][2][3] Emerging evidence has highlighted its potent anti-cancer activities across a spectrum of malignancies, including lung, breast, colorectal, and glioma cell lines.[1][4][5][6][7] TBM-I exerts its therapeutic effects by modulating multiple critical cellular processes, primarily apoptosis and autophagy, through a complex network of signaling pathways.[1][8][9] This technical guide provides a comprehensive overview of the molecular mechanisms of TBM-I, focusing on its role in apoptosis and autophagy, with detailed data summaries, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Quantitative Data Summary

The cytotoxic and modulatory effects of **Tubeimoside I** are dose-dependent and vary across different cancer cell lines.

Table 1: IC50 Values of Tubeimoside I in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μM)	Citation(s)
DU145	Prostate Cancer	~10	[10][11]
PC3	Prostate Cancer	~20	[10][11]
A549	Lung Cancer	Not specified, effective at 4-16 μmol/L	[1]
PC9	Lung Cancer	Not specified, effective at 8-16 μmol/L	[1][12]
SKOV-3	Ovarian Cancer	Not specified, effective dose- and time-dependently	[2]
U251	Glioma	Not specified, effective at 30 μg/ml	[13]
HepG2	Liver Cancer	Not specified, effective at 15-30 μM	[14]
HCT-116	Colon Cancer	Not specified, effective dose- dependently (0.5-10 μM)	[14]
SCC15	Oral Squamous Cell Carcinoma	11.6 (at 24h)	[15]
CAL27	Oral Squamous Cell Carcinoma	14.6 (at 24h)	[15]

Table 2: Effects of Tubeimoside I on Key Signaling Proteins

Target Protein	Pathway	Effect	Cell Line(s)	Citation(s)
Apoptosis-Related				
Bax	Intrinsic Apoptosis	Upregulation	A549, PC9, SKOV-3, DU145, U251	[1][2][6][10][12][16][17]
Bcl-2	Intrinsic Apoptosis	Downregulation	A549, SKOV-3, DU145, U251	[1][2][6][10][13][16][17]
Cleaved Caspase-3	Caspase Cascade	Upregulation/Activation	A549, SKOV-3, DU145, U251	[1][2][10][11][18][19]
Cleaved Caspase-9	Caspase Cascade	Upregulation/Activation	A549	[1]
Cleaved PARP	Apoptosis Execution	Upregulation	A549	[1]
p-Akt	PI3K/Akt Pathway	Downregulation	U251, Breast Cancer Cells	[3][13][20]
p-JNK	MAPK Pathway	Upregulation/Activation	A549, PC9, DU145	[1][11][12]
p-p38	MAPK Pathway	Upregulation/Activation	DU145	[11]
p-ERK1/2	MAPK Pathway	Upregulation/Activation	SKOV-3, Melanoma Cells	[2][21][22]
c-FLIP	Extrinsic Apoptosis	Downregulation	Various Cancer Cells	[3][23]
Autophagy-Related				
Beclin 1	Autophagy Initiation	Upregulation	HepG2	[24]

LC3-II	Autophagosome Formation	Upregulation/Accumulation	HepG2, CRC Cells, Melanoma Cells	[4] [21] [24]
p-AMPK	AMPK Pathway	Upregulation/Activation	HepG2, CRC Cells	[4] [24] [25]
p-mTOR	mTOR Pathway	Downregulation	Various Cancer Cells	[1] [5]

Signaling Pathways in Apoptosis

TBM-I primarily induces apoptosis through the intrinsic mitochondrial pathway, often initiated by oxidative stress. It also modulates other key survival pathways like PI3K/Akt and MAPK to sensitize cancer cells to apoptosis.

Intrinsic (Mitochondrial) Apoptosis Pathway

The most documented mechanism of TBM-I-induced apoptosis involves the mitochondria. TBM-I treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS). [\[10\]](#)[\[11\]](#)[\[18\]](#) This oxidative stress induces mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential.[\[10\]](#) This event triggers the release of cytochrome c from the mitochondria into the cytoplasm.[\[18\]](#)[\[19\]](#)

The process is tightly regulated by the Bcl-2 family of proteins. TBM-I upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[13\]](#)[\[17\]](#) This shift in the Bax/Bcl-2 ratio is a critical factor that facilitates mitochondrial permeabilization.[\[6\]](#)[\[17\]](#) Once in the cytoplasm, cytochrome c associates with Apaf-1 to activate caspase-9, the initiator caspase in this pathway.[\[1\]](#) Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis by cleaving cellular substrates like PARP.[\[1\]](#)[\[2\]](#)[\[10\]](#)

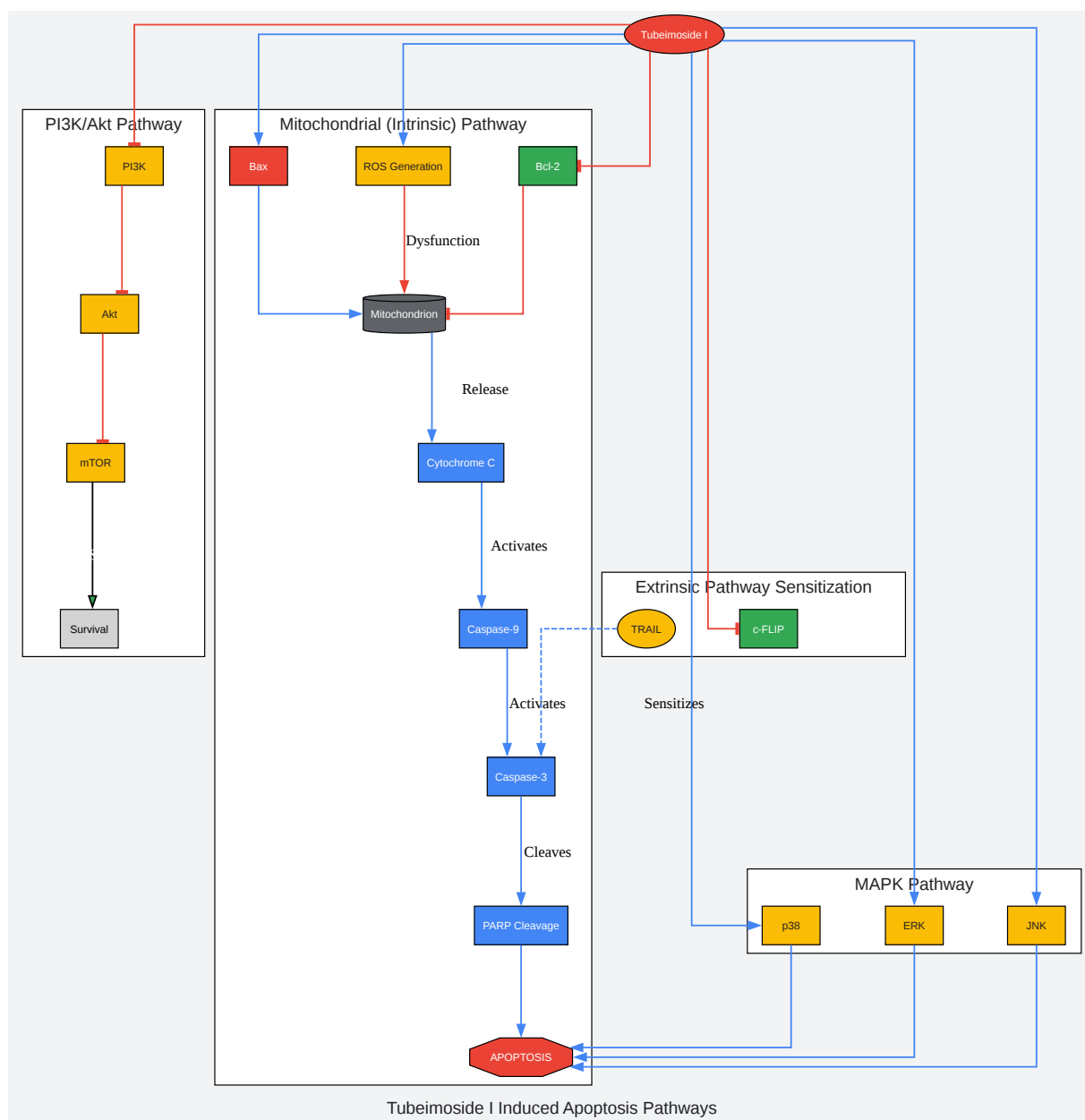
Modulation of PI3K/Akt and MAPK Pathways

TBM-I's pro-apoptotic activity is also mediated by its inhibitory effects on pro-survival signaling cascades.

- **PI3K/Akt/mTOR Pathway:** The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, and it is often overactive in cancer.[26][27][28] TBM-I has been shown to suppress the phosphorylation (activation) of Akt, thereby inhibiting this pathway.[13] This inhibition prevents the downstream suppression of apoptotic factors and contributes to cell death. In some contexts, TBM-I directly binds to and suppresses mTOR kinase, further disrupting this survival axis.[1][5]
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) family, including JNK, p38, and ERK, plays a dual role in cell fate. TBM-I treatment activates the stress-activated kinases JNK and p38.[1][11][12] Activation of the JNK pathway, in particular, has been directly linked to TBM-I-induced apoptosis in lung cancer cells.[12] In some cell types like ovarian cancer, TBM-I also activates the ERK1/2 pathway, which contributes to its pro-apoptotic effects.[2][22]

Extrinsic Apoptosis Pathway Sensitization

TBM-I can also sensitize cancer cells to apoptosis induced by external signals, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[3][23] It achieves this by downregulating c-FLIP, a key inhibitor of the extrinsic pathway. This downregulation is mediated by the deubiquitinase STAMBPL1, making cancer cells more susceptible to TRAIL-induced cell death.[3][23]



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Caption: **Tubeimoside I** induces apoptosis via ROS generation, modulation of Bcl-2/Bax, and activation of MAPK pathways, while inhibiting the pro-survival PI3K/Akt/mTOR axis.

Signaling Pathways in Autophagy

Autophagy is a catabolic process where cells degrade and recycle their own components, which can be either a pro-survival or pro-death mechanism in cancer.[20] TBM-I has a complex, context-dependent effect on autophagy.

Induction of Autophagy via AMPK

In several cancer cell types, such as hepatocellular carcinoma (HepG2) and colorectal cancer cells, TBM-I induces autophagy.[4][24][25] This induction is often mediated by the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[24][25] TBM-I increases the phosphorylation of AMPK, which in turn can initiate the autophagic process.[24] This leads to an increase in the expression of essential autophagy-related genes like Beclin 1 and the conversion of microtubule-associated protein 1 light chain 3 (LC3)-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[24]

Inhibition of Autophagic Flux

Interestingly, while TBM-I can initiate autophagy, it has also been shown to block the later stages of the process, known as autophagic flux.[4][14] In colorectal cancer cells, TBM-I treatment leads to the accumulation of autophagolysosomes by impairing their degradation, possibly by inhibiting lysosomal hydrolytic enzymes.[4][25] This blockage of autophagy flux contributes to TBM-I's cytotoxic effects, as the accumulation of dysfunctional autophagosomes can be detrimental to the cell.[4]

Regulation by Akt/mTOR and MEK/ERK Pathways

- **Akt/mTOR Pathway:** The Akt/mTOR pathway is a major inhibitor of autophagy. TBM-I's ability to suppress Akt and mTOR activity not only promotes apoptosis but also relieves the inhibition on autophagy, contributing to its induction.[20] In breast cancer cells, TBM-I induces a cytoprotective form of autophagy through the Akt-mediated pathway.[14][20]
- **MEK/ERK Pathway:** In melanoma cells, TBM-I causes hyperactivation of the MEK/ERK signaling cascade.[21][29] This sustained, high-level activation of an oncogenic pathway

induces a toxic stress that results in a partly disrupted, cytoprotective autophagy.[21][29][30]

Caption: **Tubeimoside I** induces autophagy via AMPK activation but can also block autophagic flux, creating a complex cellular response.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of TBM-I. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (CCK8/MTT)

This assay measures the cytotoxic effect of TBM-I on cancer cells.

- Materials: 96-well plates, cancer cell lines, complete culture medium, **Tubeimoside I** (stock solution in DMSO), CCK8 or MTT reagent, microplate reader.
- Procedure:
 - Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[4]
 - Treat the cells with various concentrations of TBM-I (e.g., 0, 2.5, 5, 10, 20, 40 μ M) for 24, 48, or 72 hours. Include a vehicle control (DMSO).[31]
 - Add 10 μ L of CCK8 reagent to each well and incubate for 1-4 hours at 37°C.[4]
 - Measure the absorbance at 450 nm using a microplate reader.[4]
 - Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based method quantifies the percentage of apoptotic cells.

- Materials: 6-well plates, TBM-I, phosphate-buffered saline (PBS), Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, flow cytometer.

- Procedure:
 - Seed cells (e.g., 1×10^6 cells/well) in 6-well plates and treat with desired concentrations of TBM-I for 24 hours.[15]
 - Harvest cells by trypsinization and wash twice with cold PBS.[15][32]
 - Resuspend the cell pellet in 100 μ L of 1X binding buffer provided in the kit.[15][21]
 - Add 5 μ L of Annexin V-FITC and 5-10 μ L of PI to the cell suspension.[15][21][32]
 - Incubate the cells for 15 minutes at room temperature in the dark.[15][32]
 - Add 400 μ L of 1X binding buffer to each sample.
 - Analyze the samples within 1 hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[32]

Western Blotting for Protein Expression

This technique is used to detect changes in the levels of specific proteins involved in the signaling pathways.

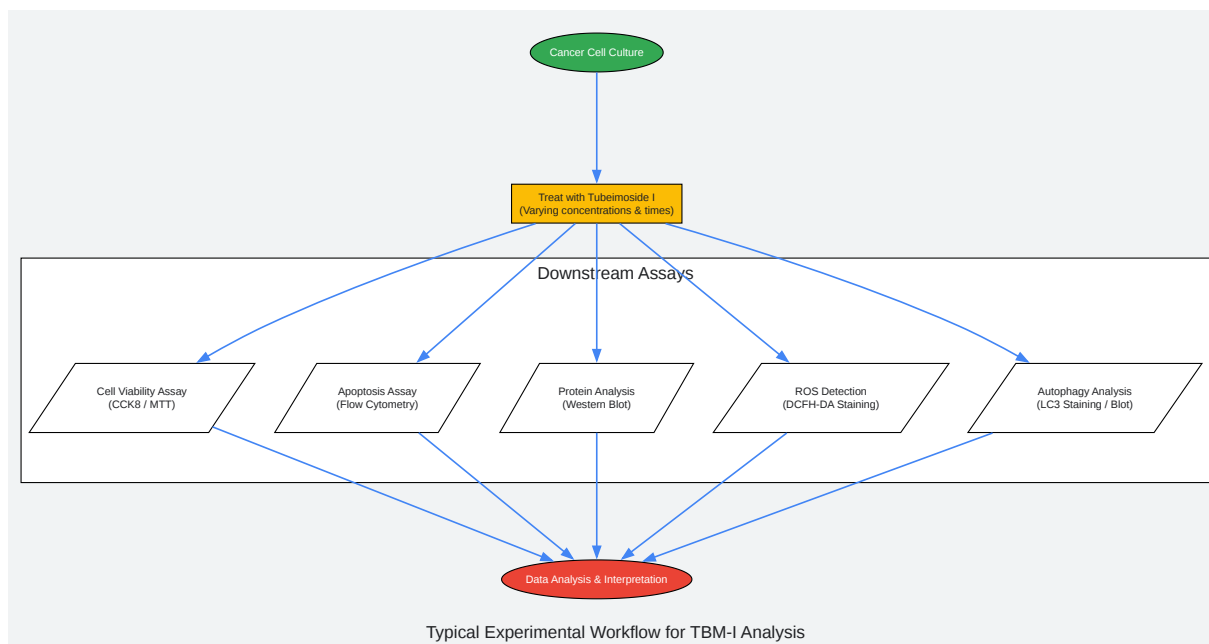
- Materials: TBM-I treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-LC3B, anti- β -actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
- Procedure:
 - Lyse TBM-I treated cells in RIPA buffer to extract total protein.
 - Determine protein concentration using a BCA assay.
 - Separate equal amounts of protein (e.g., 20-40 μ g) on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β -actin or GAPDH to normalize the data.

Intracellular ROS Detection

This assay measures the generation of ROS using a fluorescent probe.

- Materials: Fluorescent probe DCFH-DA, TBM-I treated cells, PBS, flow cytometer or fluorescence microscope.
- Procedure:
 - Treat cells with TBM-I for the desired time.
 - Harvest the cells and wash with PBS.
 - Incubate the cells with DCFH-DA (e.g., 10 μ M) for 20-30 minutes at 37°C in the dark.^[4]
 - Wash the cells to remove excess probe.
 - Measure the fluorescence intensity using a flow cytometer (excitation ~490 nm, emission ~530 nm) or visualize under a fluorescence microscope.^[4] An increase in fluorescence indicates an increase in intracellular ROS levels.



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References

- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubeimoside-1 induces G2/M phase arrest and apoptosis in SKOV-3 cells through increase of intracellular Ca^{2+} and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]

- 4. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubeimoside-1 induces TFEB-dependent lysosomal degradation of PD-L1 and promotes antitumor immunity by targeting mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Tubeimoside I Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma [frontiersin.org]
- 8. Tubeimoside I Ameliorates Myocardial Ischemia-Reperfusion Injury through SIRT3-Dependent Regulation of Oxidative Stress and Apoptosis - ProQuest [proquest.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubeimoside-1 induces apoptosis in human glioma U251 cells by suppressing PI3K/Akt-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Tubeimoside-1 inhibits proliferation and induces apoptosis by increasing the Bax to Bcl-2 ratio and decreasing COX-2 expression in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tubeimoside-1 induces glioma apoptosis through regulation of Bax/Bcl-2 and the ROS/Cytochrome C/Caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tubeimoside-1, a triterpenoid saponin, induces cytoprotective autophagy in human breast cancer cells in vitro via Akt-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tubeimoside I Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via

Promoting PTP1B in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]
- 23. KUMEL Repository: Tubeimoside-1 Enhances TRAIL-Induced Apoptotic Cell Death through STAMBPL1-Mediated c-FLIP Downregulation [kumel.medlib.dsmc.or.kr]
- 24. Tubeimoside I induces autophagy in HepG2 cells by activating the AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 28. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 29. Tubeimoside I Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
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